1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole
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Overview
Description
1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles It is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1H-1,3-benzodiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation: The benzodiazole ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), are used. The reactions are usually conducted in organic solvents, such as dichloromethane, at room temperature.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF), under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted benzodiazole derivatives.
Oxidation: Benzodiazole N-oxides.
Reduction: Benzodiazole amine derivatives.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
4-chlorobenzenesulfonyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of a benzodiazole ring. It is used in different chemical reactions and has distinct applications.
4-chlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its benzodiazole ring, which imparts specific chemical and biological properties that are not present in the other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWBKMKLQSOCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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